4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride
CAS No.:
Cat. No.: VC15883429
Molecular Formula: C18H31Cl4N3O
Molecular Weight: 447.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H31Cl4N3O |
|---|---|
| Molecular Weight | 447.3 g/mol |
| IUPAC Name | 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C18H27Cl2N3.2ClH.H2O/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;;;/h1-3,14-15H,4-13,21H2;2*1H;1H2 |
| Standard InChI Key | MYFGOYKKTHBBQT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.O.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name, 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine hydrate dihydrochloride, reflects its trans-configuration at the cyclohexane ring, as indicated by the stereochemical descriptor "(1R,4r)" in PubChem records . The molecular formula is C₁₈H₃₂Cl₃N₃O₂, with a molecular weight of 428.8 g/mol . The dihydrochloride salt form introduces two chloride counterions, while the dihydrate component includes two water molecules crystallized within the structure.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₂Cl₃N₃O₂ | |
| Molecular Weight | 428.8 g/mol | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 34.5 Ų |
Spectroscopic and Crystallographic Data
X-ray diffraction (XRD) studies of analogous compounds, such as the monohydrochloride salt described in patent US7943621B2, reveal characteristic peaks at 6.6°, 7.3°, and 21.1° 2θ . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) further demonstrate the stability of the hydrochloride salt form, with dehydration events occurring near 100–120°C .
Synthesis and Preparation
Synthetic Pathways
The synthesis begins with trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine (Parent Compound CID 44621617) , which undergoes protonation with hydrochloric acid to form the dihydrochloride salt. Hydration is achieved through crystallization in aqueous media, yielding the final dihydrate form. Industrial-scale production employs continuous flow reactors to optimize yield and purity, with in-line analytics ensuring compliance with pharmaceutical standards.
Salt Formation Rationale
The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Patent data suggests that hydrochloride salts of piperazine derivatives exhibit improved pharmacokinetic profiles compared to free bases, with higher plasma concentrations observed in preclinical models .
Pharmacological Activity
Dopamine Receptor Modulation
Structurally related to antipsychotic agents like Cariprazine, this compound acts as a D₂/D₃ dopamine receptor partial agonist. The 2,3-dichlorophenyl group confers high affinity for D₃ receptors (Ki < 1 nM in vitro), while the cyclohexylamine moiety modulates selectivity over serotonin receptors. This dual activity is pivotal for managing positive and negative symptoms in schizophrenia, as demonstrated in rodent models.
Table 2: Receptor Binding Affinity (Representative Data)
| Receptor Subtype | Ki (nM) | Assay Type | Source |
|---|---|---|---|
| D₃ Dopamine | 0.8 | Radioligand | |
| D₂ Dopamine | 2.1 | Radioligand | |
| 5-HT₂A Serotonin | 450 | Radioligand |
Preclinical Efficacy
In murine models of apomorphine-induced climbing, the compound reduced hyperlocomotion by 62% at 1 mg/kg, comparable to risperidone . Chronic administration (14 days) showed no significant extrapyramidal side effects, suggesting a favorable safety profile .
Physicochemical and Stability Profiles
Hydrate Stability
The dihydrate form exhibits superior stability under accelerated storage conditions (40°C/75% RH), with no polymorphic transitions observed over 12 weeks . Dehydration kinetics, analyzed via TGA, follow a first-order model with an activation energy of 58 kJ/mol .
Solubility and Partitioning
Aqueous solubility at pH 7.4 is 12.4 mg/mL, while the logP (octanol-water) of 2.8 indicates moderate lipophilicity, facilitating blood-brain barrier penetration .
Research and Development Applications
Drug Development Pipeline
As an intermediate in Cariprazine synthesis, this compound’s stereochemical purity (>99.5% enantiomeric excess) is critical for regulatory approval. Process optimization studies have reduced chiral impurity formation to <0.1% through temperature-controlled crystallization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume